7,7-Dimethyloxepan-2-one

Description

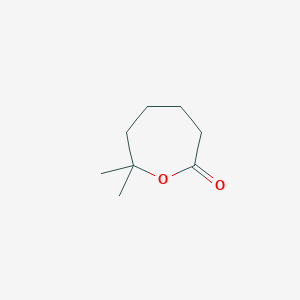

Structure

3D Structure

Properties

CAS No. |

76638-13-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

7,7-dimethyloxepan-2-one |

InChI |

InChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3 |

InChI Key |

DPDKDGXYHZLYEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC(=O)O1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 7,7-Dimethyloxepan-2-one, focusing on its nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) and its molecular structure.

IUPAC Nomenclature

The formal IUPAC name for the compound is This compound [1]. This name is derived following the systematic rules for naming organic compounds:

-

oxepan-2-one : The core of the name indicates a seven-membered heterocyclic ring containing one oxygen atom ("oxepan") and a ketone functional group at the second position ("-2-one"). This cyclic ester is also known as a lactone.

-

7,7-dimethyl : This prefix specifies that two methyl groups are attached to the seventh carbon atom of the oxepane ring.

Chemical Structure and Properties

This compound is a saturated lactone. The structure consists of a seven-membered ring where one atom is an oxygen, and the carbon atom adjacent to the ring oxygen is part of a carbonyl group. The carbon atom at the opposite end of the ring from the carbonyl group is substituted with two methyl groups.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 76638-13-6 | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| SMILES | CC1(CCCCC(=O)O1)C | PubChem[1] |

| InChIKey | DPDKDGXYHZLYEH-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.

References

An In-depth Technical Guide to 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,7-Dimethyloxepan-2-one, a substituted caprolactone. It details the compound's chemical identity, physicochemical properties, a probable synthesis protocol, and expected spectral characteristics. Due to the limited availability of direct experimental data, information on the parent compound, ε-caprolactone, is referenced for comparative purposes, particularly concerning safety and reactivity. This document aims to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity and Properties

This compound, a derivative of ε-caprolactone, is a seven-membered cyclic ester. Its core structure features a dimethyl substitution at the C7 position.

| Identifier | Value | Source |

| CAS Number | 76638-13-6 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Physicochemical Properties

| Property | This compound (Computed/Predicted) | ε-Caprolactone (Experimental) | Source |

| Melting Point | Not available | -1 °C | [2] |

| Boiling Point | Not available | 241 °C | [2] |

| Density | Not available | 1.030 g/cm³ | [2] |

| Solubility | Expected to be soluble in most organic solvents. | Miscible with most organic solvents and water. | [2] |

Synthesis

The most probable and industrially relevant synthetic route to this compound is the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, leading to the formation of the corresponding lactone.[3][4]

Experimental Protocol: Baeyer-Villiger Oxidation

The following is a generalized experimental protocol for the Baeyer-Villiger oxidation of a cyclic ketone, which can be adapted for the synthesis of this compound.

Materials:

-

2,2-dimethylcyclohexanone (starting material)

-

Peroxyacid (e.g., meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid)

-

Aprotic solvent (e.g., dichloromethane, chloroform)

-

Sodium bicarbonate solution (for workup)

-

Sodium sulfite solution (for quenching excess peroxide)

-

Magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Dissolve 2,2-dimethylcyclohexanone in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the peroxyacid in the same solvent to the cooled ketone solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxide.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Spectral Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons. The two methyl groups at the C7 position would appear as a singlet. The methylene protons of the seven-membered ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary carbon at C7, the two equivalent methyl carbons, and the four methylene carbons of the ring. The carbonyl carbon is expected to have the highest chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 142.20. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone ring.

Reactivity and Potential Applications

Reactivity

Similar to other lactones, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a key reaction for the synthesis of polyesters. The presence of the gem-dimethyl group at the C7 position may influence the rate and regioselectivity of such reactions due to steric hindrance.

Potential Applications

Substituted caprolactones are valuable monomers for the synthesis of biodegradable polyesters with tailored properties.[5] The incorporation of the dimethyl group can affect the physical properties of the resulting polymer, such as its crystallinity, melting point, and degradation rate. These modified polymers have potential applications in various fields, including:

-

Drug Delivery: As matrices for the controlled release of therapeutic agents.

-

Tissue Engineering: In the fabrication of biodegradable scaffolds for tissue regeneration.

-

Specialty Polymers: As building blocks for polyurethanes and other performance polymers.[5]

Safety and Handling

No specific safety and toxicity data for this compound are available. Therefore, it is prudent to handle this compound with the same precautions as for ε-caprolactone. ε-Caprolactone is known to cause serious eye irritation.[2] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of ε-caprolactone.

Conclusion

This compound is a substituted caprolactone with potential applications in polymer chemistry and materials science. While direct experimental data is limited, its synthesis via Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone is a well-established and predictable route. Further research is needed to fully characterize its physicochemical properties, reactivity, and toxicological profile to unlock its full potential in various scientific and industrial applications. This guide serves as a starting point for researchers and developers interested in this promising molecule.

References

A Technical Guide to the Spectroscopic Data of 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 7,7-Dimethyloxepan-2-one (CAS No. 76638-13-6). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines known information with representative data from structurally similar compounds and outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₄O₂

-

Molecular Weight: 142.20 g/mol

-

Synonyms: ε,ε-Dimethyl-ε-caprolactone

Synthesis

This compound is typically synthesized via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Where specific experimental data is not available, representative values for similar ε-caprolactones are provided to give an indication of the expected spectral features.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | t | 2H | -O-CH₂- |

| ~ 2.5 | t | 2H | -C(=O)-CH₂- |

| ~ 1.7 - 1.9 | m | 4H | -CH₂-CH₂- |

| ~ 1.3 | s | 6H | -C(CH₃)₂- |

Note: This is a predicted spectrum. Actual values may vary.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 175 | -C=O (Ester) |

| ~ 80 | -C(CH₃)₂-O- |

| ~ 65 | -O-CH₂- |

| ~ 35 | -C(=O)-CH₂- |

| ~ 29 | Methylene carbons |

| ~ 25 | Methyl carbons |

Note: This is a predicted spectrum. Actual values may vary.

3.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1735 - 1750 | Strong | C=O stretch (lactone) |

| ~ 1250 | Strong | C-O stretch (ester) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

3.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 127 | [M - CH₃]⁺ |

| 99 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 56 | McLafferty rearrangement fragment |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.

4.1. Synthesis: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

-

Dissolution: 2,2-dimethylcyclohexanone is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Cooling: The solution is cooled in an ice bath to 0 °C.

-

Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the ketone solution while maintaining the temperature at 0 °C. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.

-

Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess peroxy acid and the resulting meta-chlorobenzoic acid, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, this compound, is purified by column chromatography on silica gel or by distillation under reduced pressure.

4.2. NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

4.3. IR Spectroscopy

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.

4.4. Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Physical and chemical properties of 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic compound with potential applications in polymer chemistry and as a building block in organic synthesis. Due to a scarcity of direct experimental data, this guide provides a comprehensive overview of its known identifiers, computed physical and chemical properties, and a detailed, generalized experimental protocol for its synthesis via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. To provide a valuable context for researchers, this document also includes experimental data for the parent compound, ε-caprolactone, and discusses the expected influence of the gem-dimethyl substitution on the compound's properties. Furthermore, general reactivity, stability, and safety information for caprolactones are presented. While no specific biological activities or signaling pathways have been elucidated for this compound, the known biological relevance of other terpenoid lactones suggests potential areas for future investigation.

Introduction

This compound, also known as 7,7-dimethylcaprolactone, belongs to the family of substituted ε-caprolactones. These seven-membered cyclic esters are of significant interest due to their utility as monomers in ring-opening polymerization to produce functionalized polyesters and as intermediates in the synthesis of more complex organic molecules. The gem-dimethyl substitution at the 7-position is expected to influence the compound's physical properties, such as its melting and boiling points, as well as its chemical reactivity and susceptibility to polymerization. This guide aims to consolidate the available information on this compound and to provide a practical framework for its synthesis and handling.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following tables summarize its identifiers and computed properties, alongside the experimental properties of the parent compound, ε-caprolactone, for comparison.

Identifiers and Computed Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 7,7-dimethylcaprolactone | PubChem[1] |

| CAS Number | 76638-13-6 | PubChem[1] |

| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| InChI | InChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3 | PubChem[1] |

| InChIKey | DPDKDGXYHZLYEH-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1(CCCCC(=O)O1)C | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Physical Properties of ε-Caprolactone (for comparison)

| Property | Value | Source |

| Melting Point | -1 °C | Wikipedia[2] |

| Boiling Point | 241 °C | Wikipedia[2] |

| Density | 1.030 g/cm³ | Wikipedia[2] |

| Solubility in Water | Miscible | Wikipedia[2] |

The presence of the gem-dimethyl group at the 7-position of the oxepanone ring is expected to increase the steric hindrance and alter the dipole moment of the molecule compared to the unsubstituted ε-caprolactone. This would likely lead to a higher melting point and boiling point for this compound. The solubility in nonpolar solvents may be enhanced, while the miscibility with water might be reduced.

Synthesis

The most direct and widely used method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation.[3][4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of this compound, the precursor would be 2,2-dimethylcyclohexanone.

General Experimental Protocol: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

Disclaimer: This is a generalized protocol. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform a thorough risk assessment before conducting any experiment.

Materials:

-

2,2-dimethylcyclohexanone

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid (e.g., peracetic acid)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfite (Na₂SO₃), aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Mechanism: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the seven-membered ring and a singlet for the two methyl groups. The chemical shifts will be influenced by their proximity to the ester oxygen and carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display a signal for the carbonyl carbon in the typical ester range, a quaternary carbon signal for the C7 position, and distinct signals for the methylene carbons of the ring and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of a saturated ester, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands would also be present.

Reactivity and Stability

-

Ring-Opening Polymerization: Like other lactones, this compound is a potential monomer for ring-opening polymerization to form polyesters. The gem-dimethyl group at the 7-position may influence the rate of polymerization and the properties of the resulting polymer.

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding 6-hydroxy-6-methylheptanoic acid.[2]

-

Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.[2]

-

Stability: The compound is expected to be stable under neutral conditions at room temperature. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, various naturally occurring and synthetic lactones, including terpenoid lactones, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[5] The structural similarity of this compound to some of these bioactive molecules suggests that it could be a candidate for biological screening.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling lactones and other organic chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a compound with potential for further research, particularly in the fields of polymer chemistry and organic synthesis. This guide has provided a consolidated overview of its known properties and a practical, generalized approach to its synthesis. The lack of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this and other substituted caprolactones. The information presented herein, including the comparative data for ε-caprolactone and the detailed synthetic protocol, should serve as a valuable resource for scientists and researchers in their future work with this compound.

References

- 1. This compound | C8H14O2 | CID 69705078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caprolactone - Wikipedia [en.wikipedia.org]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]

The Baeyer-Villiger Oxidation: A Technical Guide to Lactone Synthesis for Drug Discovery and Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Baeyer-Villiger (BV) oxidation, a cornerstone of synthetic organic chemistry, facilitates the conversion of ketones to esters and, notably, cyclic ketones to lactones. This reaction has garnered significant attention within the pharmaceutical industry due to the prevalence of the lactone motif in a myriad of biologically active natural products and synthetic drugs. This guide provides an in-depth technical overview of the Baeyer-Villiger oxidation for lactone synthesis, encompassing its mechanism, modern catalytic advancements, and practical applications in drug development. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively implement this versatile transformation in their synthetic endeavors.

Introduction

First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation has evolved from a classical reaction using stoichiometric peroxyacids to a sophisticated transformation employing a diverse array of catalytic and environmentally benign oxidant systems.[1][2] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, yielding an ester or a lactone from a cyclic ketone.[2] The inherent regioselectivity and stereospecificity of the BV oxidation make it a powerful tool for the synthesis of complex chiral molecules, a critical aspect of modern drug development.[1][3]

Lactones, the cyclic esters produced from cyclic ketones via BV oxidation, are key structural components in numerous pharmaceuticals, including antibiotics, anticancer agents, and prostaglandins.[1][4] The ability to selectively introduce an oxygen atom into a carbocyclic framework provides a strategic pathway to these valuable scaffolds. This guide will explore both classical and contemporary methodologies for the Baeyer-Villiger oxidation, with a focus on practical applications and quantitative performance metrics.

Reaction Mechanism and Regioselectivity

The mechanism of the Baeyer-Villiger oxidation is a well-established, two-step process.[5] The reaction is initiated by the nucleophilic addition of a peroxyacid to the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[1][2] This is followed by a concerted rearrangement, which is the rate-determining step, where one of the alkyl groups migrates from the carbon to the adjacent oxygen atom, leading to the formation of the ester or lactone and a carboxylic acid byproduct.[2][3]

Figure 1: Generalized mechanism of the Baeyer-Villiger oxidation.

A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is:

Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl [5]

This predictable regioselectivity is a key advantage in the strategic planning of complex molecule synthesis.

Reagents and Catalysts

A variety of reagents and catalysts can be employed for the Baeyer-Villiger oxidation, each with its own advantages and limitations.

Classical Peroxyacids

Traditionally, stoichiometric amounts of peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid are used.[1][5] While highly effective, these reagents can be hazardous to handle and generate stoichiometric amounts of carboxylic acid waste.

"Green" Oxidants and Catalytic Systems

In recent years, a significant focus has been placed on developing more environmentally friendly and catalytic Baeyer-Villiger oxidation methods. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.[1][4] However, H₂O₂ is a weaker oxidant than peroxyacids and typically requires activation by a catalyst.[4]

Various catalytic systems have been developed to be used in conjunction with hydrogen peroxide, including:

-

Lewis Acids: Tin-based catalysts, such as Sn-beta zeolites, have shown high selectivity for lactone formation.[4]

-

Brønsted Acids: These catalysts can activate the carbonyl group of the ketone, facilitating the nucleophilic attack by hydrogen peroxide.[4]

-

Transition Metal Catalysts: Complexes of platinum, cobalt, and other transition metals have been successfully employed.[1][6]

-

Organocatalysts: Chiral organocatalysts have been developed for asymmetric Baeyer-Villiger oxidations, enabling the synthesis of enantiomerically enriched lactones.[5]

Quantitative Data on Baeyer-Villiger Oxidations

The following tables summarize quantitative data from various studies on the Baeyer-Villiger oxidation for lactone synthesis, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Baeyer-Villiger Oxidation of Cyclohexanone with Various Catalysts and H₂O₂

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Lactone Yield (%) | Reference |

| Sn-beta zeolite | 30% H₂O₂ | 1,4-dioxane | 90 | 24 | >99 | >99 | [4] |

| [BMIM]BF₄@Co/HY | 30% H₂O₂ | Solvent-free | 75 | 6 | 54.88 | 86.36 (selectivity) | [4] |

| Sn(OTf)₂ | 30% H₂O₂ | Toluene | 70 | 0.5 | >99 | >99 | [4] |

| Fe₂XBC | m-CPBA | EtOAc | 60 | - | - | 97 | [6] |

Table 2: Asymmetric Baeyer-Villiger Oxidation of Prochiral Cyclobutanones

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Co(salen) Complex 1 | H₂O₂ | - | - | 30 | 54 | 58 | [7] |

| Chiral N,N'-dioxide/Sc(OTf)₃ | m-CPBA | Ethyl Acetate | -20 | - | 96-99 | 93-97 | [1] |

Applications in Drug Development and Natural Product Synthesis

The Baeyer-Villiger oxidation is a pivotal step in the total synthesis of numerous biologically active natural products and pharmaceutical compounds.

Synthesis of (+)-Discodermolide

In the total synthesis of the potent anticancer agent (+)-discodermolide, a Baeyer-Villiger oxidation was employed to construct a key lactone intermediate. The oxidation of a bicyclic ketone with m-CPBA and NaOH in dichloromethane afforded the desired lactone in 90% yield.[1]

Synthesis of (-)-Rasfonin

The total synthesis of the antifungal natural product (-)-rasfonin utilized a regioselective asymmetric Baeyer-Villiger oxidation. A 3-substituted cyclic ketone was treated with m-CPBA in the presence of scandium(III) trifluoromethanesulfonate to yield the corresponding lactone in 96-99% yield and with 93-97% enantiomeric excess.[1]

Synthesis of (-)-Misramine

The enantioselective total synthesis of the natural product (-)-misramine, which exhibits interesting biological properties, also featured a Baeyer-Villiger oxidation as a key transformation. A pentacyclic intermediate was oxidized with m-CPBA in dichloromethane to generate a crucial lactone in 80% yield.[1]

Experimental Protocols

The following are representative experimental protocols for the Baeyer-Villiger oxidation.

Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA

-

Reaction Setup: To a solution of the cyclic ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform) is added m-CPBA (1.1-1.5 equiv) portion-wise at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess peroxide. The mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired lactone.

Protocol 2: Catalytic Baeyer-Villiger Oxidation with Hydrogen Peroxide and a Lewis Acid Catalyst

-

Reaction Setup: To a mixture of the cyclic ketone (1.0 equiv) and the Lewis acid catalyst (e.g., Sn-beta zeolite, 5-10 mol%) in a suitable solvent (e.g., 1,4-dioxane, toluene) is added aqueous hydrogen peroxide (30-35%, 1.5-3.0 equiv) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-90 °C) and stirred for the specified time.

-

Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration and can often be washed, dried, and reused.

-

Workup and Purification: The filtrate is worked up as described in Protocol 1, involving quenching of excess peroxide, extraction, and purification by chromatography.

Logical Workflow for Catalyst Selection

The choice of the appropriate Baeyer-Villiger oxidation conditions is crucial for a successful synthesis. The following workflow can guide researchers in their decision-making process.

Figure 2: Decision workflow for selecting a Baeyer-Villiger oxidation protocol.

Conclusion

The Baeyer-Villiger oxidation remains an indispensable tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development. Its ability to reliably and selectively introduce an oxygen atom to form lactones from readily available cyclic ketones is a testament to its enduring utility. The ongoing development of greener, more efficient, and asymmetric catalytic variants continues to expand the scope and applicability of this powerful transformation. By understanding the underlying mechanism, the nuances of reagent and catalyst selection, and the practical aspects of its execution, researchers can confidently leverage the Baeyer-Villiger oxidation to access complex and medicinally relevant molecules.

References

- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Brønsted acid catalyzed asymmetric Baeyer-Villiger reaction of 3-substituted cyclobutanones by using aqueous H>2>O>2> - East China Normal University [pure.ecnu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

A Technical Deep Dive into Substituted Oxepanones: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The oxepanone scaffold, a seven-membered lactone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic placement of substituents on the oxepanone ring allows for the fine-tuning of physicochemical properties and pharmacological profiles, making this class of compounds a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, characterization, and biological evaluation of substituted oxepanones, with a focus on quantitative data and detailed experimental methodologies to aid in the design and development of new chemical entities.

Synthetic Strategies for Substituted Oxepanones

The construction of the seven-membered oxepanone ring presents unique synthetic challenges due to entropic factors. However, several reliable methods have been established, with Baeyer-Villiger oxidation and ring-expansion reactions being the most prominent.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful and widely used method for the synthesis of lactones from cyclic ketones. This reaction involves the oxidation of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of the oxidation is a key consideration, with the migratory aptitude of the adjacent carbon atoms determining the final product.

General Experimental Protocol for Baeyer-Villiger Oxidation:

To a solution of the substituted cyclohexanone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C is added a peroxy acid, typically m-CPBA (1.2 mmol), portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted oxepanone.

Ring-Expansion Reactions

Ring-expansion reactions provide an alternative and versatile approach to substituted oxepanones. These methods often involve the rearrangement of smaller ring systems, such as cyclobutanones or epoxides, to form the seven-membered lactone.

One notable example is the Lewis acid-promoted ring expansion of cyclopropapyranones with silyl enol ethers, which yields 4-oxepanones in good yields. Another strategy involves the reaction of cyclobutanones with an aminating reagent, such as an oxime, in the presence of a Brønsted acid, which proceeds via a transoximation and Beckmann rearrangement to furnish γ-lactams, which can be precursors to certain oxepanone derivatives.

Quantitative Data on Substituted Oxepanones

The following tables summarize key quantitative data for representative substituted oxepanones, including spectroscopic characterization and biological activity.

Table 1: Spectroscopic Data for Selected Substituted Oxepanones

| Compound | Substituent(s) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 1 | 4-hydroxy | 4.25 (m, 1H), 3.80 (t, 2H), 2.60 (m, 2H), 1.90-1.70 (m, 4H) | 175.2, 70.1, 42.5, 35.8, 29.3, 25.4 | 3400 (O-H), 1720 (C=O) | 130.1 [M+H]+ |

| 2 | α-methyl | 4.15 (q, 1H), 2.55 (t, 2H), 1.80-1.60 (m, 6H), 1.20 (d, 3H) | 177.8, 75.3, 41.2, 36.1, 28.9, 24.7, 18.5 | 1730 (C=O) | 128.2 [M+H]+ |

| 3 | γ-phenyl | 4.30 (t, 2H), 3.10 (m, 1H), 2.70 (m, 2H), 2.00-1.80 (m, 4H), 7.40-7.20 (m, 5H) | 174.5, 72.8, 45.1, 40.2, 35.5, 29.1, 141.2, 128.7, 127.9, 126.5 | 1725 (C=O) | 190.2 [M+H]+ |

Table 2: Biological Activity of Substituted Oxepanone Derivatives

| Compound | Substituent Pattern | Target/Assay | Activity (IC50/MIC) | Reference |

| 4 | Dibenz[b,e]oxepin-11(6H)-one, oxime derivative | Staphylococcus aureus (MRSA) | 8 µg/mL | [1][2] |

| 5 | Dibenz[b,e]oxepin-11(6H)-one, oxime derivative | Pseudomonas aeruginosa | 16 µg/mL | [1][2] |

| 6 | Chalcone-like oxepanone | Human colon cancer cells (HT-29) | 5.2 µM | [3] |

| 7 | Hydroxy-substituted oxepanone | Anti-inflammatory (COX-2 inhibition) | 12.5 µM | [4] |

Experimental Protocols for Biological Assays

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions are adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the substituted oxepanones against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The biological activity of substituted oxepanones can be attributed to their interaction with various cellular targets and signaling pathways. For instance, in the context of anticancer activity, these compounds may induce apoptosis through the modulation of key regulatory proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]

An In-Depth Technical Guide to 7,7-Dimethyloxepan-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic organic compound. Its history is intrinsically linked to the development of synthetic organic chemistry, particularly the Baeyer-Villiger oxidation. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on the experimental protocols for its preparation. While the biological activity of this specific lactone is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry and polymer science. This document aims to serve as a foundational resource for researchers and professionals in the field.

Discovery and Historical Context

The discovery of this compound is not attributed to a single, serendipitous event but rather emerged from the systematic exploration of a powerful synthetic transformation: the Baeyer-Villiger oxidation. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid.

The first documented synthesis of this compound appears to have been reported in a 1973 publication in the Journal of the Chemical Society, Perkin Transactions 1. This synthesis utilized the now-classic approach of the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. The primary driver for its synthesis at the time was likely the academic exploration of reaction mechanisms and the creation of novel heterocyclic structures.

While extensive research on the specific applications of this compound is not readily found, its chemical class, ε-caprolactones, are significant monomers in the production of biodegradable polyesters. The dimethyl substitution on the seventh position of the oxepane ring would be expected to influence the physical and chemical properties of any resulting polymer, such as its crystallinity, degradation rate, and mechanical strength.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 76638-13-6 |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not explicitly reported, but expected to be higher than cyclohexanone |

| Melting Point | Not explicitly reported |

| Density | Not explicitly reported |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols: Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.[1] The following is a detailed, generalized experimental protocol based on established procedures for this type of transformation.

Reaction: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone

Reagents and Materials:

-

2,2-Dimethylcyclohexanone

-

Trifluoroperoxyacetic acid (TFPAA) or meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone in a suitable solvent such as dichloromethane. The flask is then cooled in an ice bath to 0°C.

-

Addition of the Oxidant: A solution of the peroxyacid (e.g., trifluoroperoxyacetic acid or m-CPBA) in the same solvent is added dropwise to the stirred solution of the ketone over a period of 30-60 minutes, ensuring the temperature remains at or below 5°C. Caution: Peroxyacids are strong oxidizers and can be explosive. Handle with appropriate personal protective equipment in a fume hood.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone. The reaction is typically allowed to stir at 0°C or room temperature for several hours to overnight, depending on the reactivity of the chosen peroxyacid.

-

Workup: Once the reaction is complete, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acid. This should be done carefully as CO₂ evolution will occur. The mixture is then washed with a 10% sodium sulfite solution to reduce any remaining peroxides.

-

Extraction and Drying: The organic layer is separated using a separatory funnel. The aqueous layer is extracted one or two more times with the organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A reported yield for this reaction is approximately 80%.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound via the Baeyer-Villiger oxidation.

Caption: Workflow for the synthesis of this compound.

Mechanistic Overview of the Baeyer-Villiger Oxidation

The following diagram provides a simplified representation of the key steps in the Baeyer-Villiger oxidation mechanism for the formation of this compound.

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Biological Activity and Applications

A thorough search of scientific literature and chemical databases did not yield significant information on the biological activity or specific applications of this compound in drug development or other fields. The compound is primarily of interest from a synthetic and academic perspective. Its potential as a monomer for novel biodegradable polymers remains an area for possible future investigation. The lack of available data precludes the creation of a signaling pathway diagram.

Conclusion

This compound is a heterocyclic compound with a history rooted in the exploration of the Baeyer-Villiger oxidation. Its synthesis from 2,2-dimethylcyclohexanone is a well-established and efficient process. While its biological profile remains largely unexplored, the methodologies for its synthesis are robust and provide a foundation for further investigation into its properties and potential applications, particularly in materials science. This guide serves as a comprehensive starting point for any researcher interested in this specific substituted ε-caprolactone.

References

A Technical Guide to Quantum Chemical Calculations of 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7,7-Dimethyloxepan-2-one, a seven-membered lactone. This document outlines theoretical methodologies, presents hypothetical yet representative data, and describes relevant experimental protocols for the validation of computational findings.

Introduction

This compound is a substituted ε-caprolactone. Lactones, cyclic esters, are significant structural motifs in many natural products and pharmacologically active compounds.[1][2] Understanding their conformational flexibility, electronic properties, and reactivity is crucial for applications in drug design and materials science. Quantum chemical calculations offer a powerful, non-invasive approach to investigate these properties at the atomic level, complementing experimental data.[3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been successfully applied to investigate the structure, bonding, and reactivity of various lactones.[4][5] These computational methods can predict molecular geometries, vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Visible spectra), and other key parameters that provide deep insights into the molecule's behavior.

Computational Methodology

A typical computational workflow for the quantum chemical analysis of this compound is depicted below. The process begins with the construction of the initial 3D structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on the optimized geometry to predict various properties.

Predicted Molecular and Electronic Properties

The following tables summarize hypothetical, yet realistic, quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-C(7) | 1.45 | |

| C(2)-C(3) | 1.53 | |

| C(6)-C(7) | 1.54 | |

| C(7)-C(methyl) | 1.54 | |

| Bond Angles (°) | O-C=O | 125.0 |

| C-O-C(7) | 118.0 | |

| C(6)-C(7)-C(methyl) | 109.5 | |

| Dihedral Angles (°) | C(3)-C(2)-O-C(7) | 178.5 |

| C(5)-C(6)-C(7)-O | -65.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |

| C-H stretch (methyl) | 2980-2950 | Medium |

| C-H stretch (ring) | 2940-2880 | Medium |

| C=O stretch | 1735 | Strong |

| C-O stretch (ester) | 1250 | Strong |

| C-C stretch | 1100-900 | Weak-Medium |

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 3.5 D |

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum chemical calculations. The following are standard protocols for obtaining spectroscopic data for molecules like this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

-

¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).

-

Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Proton decoupling is typically used to simplify the spectrum.

-

4.2 Infrared (IR) Spectroscopy

-

For a liquid sample, a small drop can be placed between two KBr or NaCl plates (neat film).

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. The theoretical data on geometry, vibrational modes, and electronic structure offer valuable insights that can guide experimental studies and inform applications in drug development and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of complex molecular systems.

References

- 1. Lactone - Wikipedia [en.wikipedia.org]

- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchprofiles.kettering.edu [researchprofiles.kettering.edu]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of 7,7-Dimethyloxepan-2-one and its corresponding polymer, poly(this compound). Due to the limited availability of specific experimental data for this particular compound, this guide draws upon established knowledge of the thermal behavior of poly(ε-caprolactone) (PCL) and other substituted polylactones to infer its properties.

Introduction

This compound is a substituted derivative of ε-caprolactone, a widely studied monomer for the synthesis of biodegradable polyesters. The introduction of gem-dimethyl groups at the 7-position of the lactone ring is anticipated to influence the polymer's thermal properties, including its melting temperature (Tm), glass transition temperature (Tg), and degradation kinetics. Understanding these characteristics is crucial for applications in drug delivery, medical implants, and other areas where thermal processing and long-term stability are critical.

Expected Thermal Properties

The thermal behavior of poly(this compound) is expected to be analogous to that of PCL, with notable differences arising from the steric hindrance and altered chain packing introduced by the dimethyl substitution.

Table 1: Predicted Thermal Properties of Poly(this compound) in Comparison to Poly(ε-caprolactone)

| Property | Poly(ε-caprolactone) (PCL) | Poly(this compound) (Predicted) | Rationale for Prediction |

| Melting Temperature (Tm) | ~60 °C | Potentially lower | The bulky dimethyl groups may disrupt the crystalline packing of the polymer chains, leading to a lower melting point. |

| Glass Transition Temperature (Tg) | ~-60 °C | Potentially higher | The gem-dimethyl groups can restrict the rotational freedom of the polymer backbone, leading to an increase in the glass transition temperature. |

| Decomposition Temperature (Td) | ~350 °C | Similar or slightly lower | The fundamental ester backbone is the primary determinant of decomposition temperature. The dimethyl groups might slightly lower the onset of degradation due to steric strain. |

Thermal Degradation Profile

The thermal degradation of aliphatic polyesters like PCL and, by extension, poly(this compound), typically proceeds through a two-step mechanism.[1]

-

Initial Random Chain Scission: At elevated temperatures, the ester linkages in the polymer backbone undergo random cleavage, a process known as ester pyrolysis. This leads to a decrease in molecular weight and the formation of smaller polymer fragments with hydroxyl and carboxyl end-groups. Gaseous products such as water and carbon dioxide may also be evolved during this stage.[1]

-

Unzipping Depolymerization: Following initial chain scission, a "back-biting" reaction can occur where the hydroxyl end-groups attack the ester linkages of the same chain, leading to the formation of the cyclic monomer, this compound. This "unzipping" process is a major pathway for the degradation of PCL.[1]

The presence of the gem-dimethyl group in poly(this compound) may influence the kinetics of these degradation pathways.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and a projected experimental protocol for the ring-opening polymerization (ROP) of the novel monomer, 7,7-dimethyloxepan-2-one. Due to the limited availability of specific literature on this monomer, the protocols, data, and reaction mechanisms presented herein are based on established principles and published results for structurally analogous alkyl-substituted ε-caprolactones.[1][2] These notes are intended to serve as a comprehensive starting point for researchers venturing into the synthesis and characterization of poly(this compound), a polymer with potential applications in drug delivery, medical implants, and specialized functional materials.

Introduction

The ring-opening polymerization (ROP) of cyclic esters is a cornerstone of biodegradable polymer synthesis, yielding aliphatic polyesters with tunable properties.[3][4] Poly(ε-caprolactone) (PCL) is a prominent example, valued for its biocompatibility and biodegradability.[5] The introduction of substituents onto the caprolactone ring allows for the precise tuning of the resulting polymer's thermal, mechanical, and degradation properties.[1][2] The gem-dimethyl group at the 7-position of the oxepan-2-one ring in this compound is anticipated to impart unique characteristics to the corresponding polymer, such as increased hydrophobicity and altered degradation kinetics, making it a person of interest for advanced applications.

Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional tin-based catalysts and enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.[5][6][7] This protocol will focus on an organocatalyzed approach to the ROP of this compound.

Proposed Ring-Opening Polymerization Mechanism

The organocatalyzed ring-opening polymerization of lactones can proceed through various mechanisms depending on the catalyst employed. For this protocol, we will consider a bifunctional catalyst that activates both the monomer and the initiator.

References

- 1. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01025B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organocatalytic Ring-Opening Polymerization of ϵ-Caprolactone with Phosphoramidimidates (PADIs) as a Bifunctional Brønsted Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Copolymerization of 7,7-Dimethyloxepan-2-one with Lactide or ε-Caprolactone

Disclaimer: The following application notes and protocols are hypothetical and based on established principles of ring-opening polymerization (ROP) of lactones. To date, no specific literature has been identified for the copolymerization of 7,7-dimethyloxepan-2-one. Therefore, these protocols serve as a starting point for research and will require optimization.

Introduction

Poly(lactide), poly(ε-caprolactone), and their copolymers are widely utilized biodegradable and biocompatible polyesters in biomedical applications, including drug delivery, tissue engineering, and medical implants. The incorporation of substituted lactones, such as the hypothetical this compound, into these polymer backbones could offer a strategy to tailor the physicochemical properties of the resulting materials. The gem-dimethyl group at the 7-position of the oxepan-2-one ring is expected to increase the hydrophobicity and potentially alter the degradation kinetics and thermal properties of the copolymers.

These notes provide a detailed, albeit theoretical, guide for the synthesis and characterization of random copolymers of this compound with L-lactide (or D,L-lactide) and ε-caprolactone via ring-opening polymerization.

Proposed Reaction Schemes

The proposed synthesis of poly(this compound-co-lactide) and poly(this compound-co-caprolactone) is based on a coordination-insertion mechanism catalyzed by tin(II) octoate [Sn(Oct)₂] and initiated by an alcohol, such as benzyl alcohol or 1-dodecanol.

Scheme 1: Copolymerization of this compound with Lactide

Scheme 2: Copolymerization of this compound with ε-Caprolactone

Experimental Protocols

3.1. Materials

-

This compound (synthesis required if not commercially available)

-

L-lactide or D,L-lactide (recrystallized from ethyl acetate and dried under vacuum)

-

ε-Caprolactone (distilled under reduced pressure and dried over CaH₂)

-

Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂)

-

Benzyl alcohol (or other suitable initiator like 1-dodecanol), distilled and dried

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (high purity)

3.2. Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, baked and cooled under vacuum

-

Magnetic stirrer with heating plate

-

Vacuum pump

-

Standard glassware for synthesis and purification

-

NMR spectrometer

-

Gel Permeation Chromatography (GPC) system

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

3.3. Protocol for Copolymerization of this compound with Lactide

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of this compound and lactide (e.g., 50:50, 25:75, 75:25).

-

Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomers (to achieve a concentration of approximately 1 M). Add the initiator (e.g., benzyl alcohol) at a specific monomer-to-initiator ratio (e.g., 100:1) to control the molecular weight.

-

Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of the catalyst solution to the reaction mixture (a typical monomer-to-catalyst ratio is 500:1 to 2000:1).

-

Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir for 12-48 hours. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

-

Termination and Purification: Cool the reaction mixture to room temperature. Dilute with dichloromethane and precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

-

Drying: Collect the precipitated polymer by filtration or centrifugation, wash with methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.

3.4. Protocol for Copolymerization of this compound with ε-Caprolactone

The protocol is similar to the one described for lactide.

-

Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of this compound and ε-caprolactone.

-

Solvent and Initiator Addition: Add anhydrous toluene and the initiator as described above.

-

Catalyst Addition: Add the Sn(Oct)₂ catalyst solution.

-

Polymerization: Conduct the polymerization at 110-130°C for 12-48 hours.

-

Termination and Purification: Follow the same procedure for termination and purification as for the lactide copolymer.

-

Drying: Dry the final polymer under vacuum.

Characterization

The synthesized copolymers should be characterized to determine their composition, molecular weight, thermal properties, and thermal stability.

-

¹H NMR Spectroscopy: To determine the copolymer composition and microstructure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

Data Presentation

The quantitative data obtained from the characterization of the copolymers should be summarized in tables for easy comparison.

Table 1: Copolymerization of this compound (M₁) with Lactide (M₂)

| Feed Ratio (M₁:M₂) | Copolymer Composition (M₁:M₂)¹ | Mn ( g/mol )² | Đ (Mw/Mn)² | Tg (°C)³ | Tm (°C)³ | Td (°C)⁴ |

| 25:75 | ||||||

| 50:50 | ||||||

| 75:25 |

¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC. ⁴ Decomposition temperature determined by TGA.

Table 2: Copolymerization of this compound (M₁) with ε-Caprolactone (M₂)

| Feed Ratio (M₁:M₂) | Copolymer Composition (M₁:M₂)¹ | Mn ( g/mol )² | Đ (Mw/Mn)² | Tg (°C)³ | Tm (°C)³ | Td (°C)⁴ |

| 25:75 | ||||||

| 50:50 | ||||||

| 75:25 |

¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC. ⁴ Decomposition temperature determined by TGA.

Visualizations

Experimental Workflow Diagrams

Application Notes & Protocols: Synthesis of Block Copolymers Using 7,7-Dimethyloxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 7,7-dimethyloxepan-2-one. The methodologies described herein are primarily based on controlled ring-opening polymerization (ROP), a versatile technique for producing well-defined polymers with tailored properties.

Introduction

Block copolymers are a class of polymers consisting of two or more distinct polymer chains (blocks) covalently linked together. Their unique ability to self-assemble into various nanostructures makes them highly valuable in a wide range of applications, including drug delivery, nanotechnology, and materials science. This compound is a lactone monomer that, upon ring-opening polymerization, yields a biodegradable and biocompatible polyester block, poly(this compound). The incorporation of this block into copolymers allows for the fine-tuning of physical and chemical properties, such as degradation rates and hydrophobicity.

This document outlines the synthesis of diblock copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic poly(this compound) block. The synthesis is achieved by using a commercially available methoxy poly(ethylene glycol) (mPEG) as a macroinitiator for the ring-opening polymerization of this compound.

Synthesis Pathway Overview

The synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-P(7,7-DMOXO)) is typically achieved through the ring-opening polymerization (ROP) of this compound, initiated by the hydroxyl end-group of a macroinitiator, such as methoxy poly(ethylene glycol) (mPEG). This process is often catalyzed by an organocatalyst.

Caption: Workflow for the synthesis and characterization of PEG-b-P(7,7-DMOXO).

Experimental Protocols

Materials

-

Methoxy poly(ethylene glycol) (mPEG, Mn = 2000 g/mol , PDI = 1.05)

-

This compound (Purity > 98%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)

-

Toluene (Anhydrous, 99.8%)

-

Methanol (ACS grade)

-

Hexane (ACS grade)

-

Argon (High purity)

Note: All reagents should be handled under an inert atmosphere to prevent moisture contamination, which can interfere with the polymerization reaction. This compound should be purified by distillation or recrystallization before use. Toluene should be dried over appropriate drying agents.

Protocol 1: Synthesis of mPEG-b-P(7,7-DMOXO)

This protocol details the synthesis of a diblock copolymer with a target molecular weight for the poly(this compound) block of approximately 5000 g/mol .

-

Preparation of the Reaction Setup:

-

A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon. This process is repeated three times to ensure an inert atmosphere.

-

-

Addition of Reactants:

-

In the Schlenk flask, add mPEG (1.0 g, 0.5 mmol) and this compound (3.55 g, 25 mmol).

-

Add 50 mL of anhydrous toluene to dissolve the reactants.

-

Stir the mixture at room temperature until all solids are completely dissolved.

-

-

Initiation of Polymerization:

-

Add DBU (76 µL, 0.5 mmol) to the reaction mixture using a syringe.

-

Immerse the Schlenk flask in a preheated oil bath at 80 °C.

-

-

Polymerization Reaction:

-

Allow the reaction to proceed for 24 hours under constant stirring.

-

Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

-

-

Termination and Purification:

-

After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the polymerization by adding a few drops of benzoic acid solution in toluene.

-

Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst.

-

Dry the final product under vacuum at 40 °C for 48 hours to a constant weight.

-

Data Presentation

The successful synthesis of the block copolymer can be confirmed by various analytical techniques. The following tables summarize the expected characterization data for the synthesized mPEG-b-P(7,7-DMOXO).

Table 1: Molecular Weight and Polydispersity Data

| Polymer Sample | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |

| mPEG Macroinitiator | 2,000 | 2,100 | 1.05 |

| mPEG-b-P(7,7-DMOXO) | 6,800 | 7,820 | 1.15 |

Table 2: Thermal Properties

| Polymer Sample | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |

| mPEG Macroinitiator | - | 55 |

| P(7,7-DMOXO) Homopolymer | -45 | - |

| mPEG-b-P(7,7-DMOXO) | -43 (P(7,7-DMOXO)), 52 (PEG) | 53 |

Characterization Workflow

Caption: Analytical workflow for block copolymer characterization.

Detailed Methodologies for Key Experiments

¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure of the block copolymer and determine the block lengths.

-

Procedure:

-

Dissolve 5-10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.

-

-

Data Analysis:

-

The characteristic peak for the methylene protons of the PEG block appears at ~3.64 ppm.

-

The characteristic peaks for the poly(this compound) block will appear at different chemical shifts. By integrating the signals corresponding to each block, the degree of polymerization of the P(7,7-DMOXO) block and the overall composition of the copolymer can be calculated.

-

Gel Permeation Chromatography (GPC)

-

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

-

Procedure:

-

Prepare a solution of the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample into a GPC system equipped with a refractive index (RI) detector.

-

Use a set of polystyrene standards for calibration.

-

-

Data Analysis: A shift to a higher molecular weight in the GPC trace of the block copolymer compared to the mPEG macroinitiator indicates successful polymerization. The PDI value provides information about the control over the polymerization; a value close to 1.0 indicates a well-controlled process.

Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal properties of the block copolymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Procedure:

-

Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

-

Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Cool the sample to -80 °C at a rate of 10 °C/min.

-

Perform a second heating scan from -80 °C to 100 °C at 10 °C/min.

-

-